1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Physicochemical profiling Lipophilicity Drug design

1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a disubstituted sulfonylpiperazine derivative that combines an electron-deficient 4-nitrophenylsulfonyl pharmacophore with a branched sec-butyl substituent on the opposing piperazine nitrogen. This compound belongs to the broader 4-nitrophenylsulfonamide (NPS) structural class, which has been validated in multiple in vivo models as a radiation mitigator scaffold.

Molecular Formula C14H21N3O4S
Molecular Weight 327.40 g/mol
Cat. No. B10877243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Molecular FormulaC14H21N3O4S
Molecular Weight327.40 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H21N3O4S/c1-3-12(2)15-8-10-16(11-9-15)22(20,21)14-6-4-13(5-7-14)17(18)19/h4-7,12H,3,8-11H2,1-2H3
InChIKeyCBVWFALMLFYWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Structural Identity and Class Context for Procurement Decision-Making


1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a disubstituted sulfonylpiperazine derivative that combines an electron-deficient 4-nitrophenylsulfonyl pharmacophore with a branched sec-butyl substituent on the opposing piperazine nitrogen [1]. This compound belongs to the broader 4-nitrophenylsulfonamide (NPS) structural class, which has been validated in multiple in vivo models as a radiation mitigator scaffold [2]. The sec-butyl N-substituent differentiates it from the extensively characterized phenyl analog (Compound #5/NPSP512) that has demonstrated efficacy in mitigating hematopoietic, gastrointestinal, and thoracic acute radiation syndromes [2]. Sulfonylpiperazine hybrids are recognized as privileged scaffolds in medicinal chemistry due to their synthetic tractability, low toxicity, and metabolic stability across diverse therapeutic areas including oncology and infectious disease [1].

Why 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine Cannot Be Interchanged with Other Sulfonylpiperazines: Evidence from Pharmacokinetic and Physicochemical Data


Within the NPS compound series, even minor variations in the N-substituent produce large-magnitude changes in pharmacokinetic persistence and in vivo efficacy. Direct head-to-head PK comparison in mice demonstrated that the phenyl-substituted analog (Compound #5) achieved a serum half-life of 9 hours, whereas the closely related Compound #7 and Compound #11 showed markedly inferior persistence that correlated with variable in vivo performance [1]. At the physicochemical level, the sec-butyl group of the target compound is predicted to confer an XLogP3 approximately 1.8–2.5 log units higher than the methyl analog (XLogP3 = 0.7), with a corresponding molecular weight increase to approximately 325 g/mol versus 285 g/mol for the methyl derivative [2][3]. These differences in lipophilicity and steric bulk directly impact membrane permeability, metabolic stability, and target engagement—meaning that biological activity, selectivity, and ADME profiles cannot be assumed to transfer between analogs without empirical verification [1].

Quantitative Differentiation Evidence: 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Advantage Over the Methyl-Functionalized Analog

The target compound's sec-butyl substituent confers substantially higher predicted lipophilicity compared to the simplest N-alkyl analog, 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazine. While the methyl analog has a computed XLogP3 of 0.7 [1], the sec-butyl substituted compound is anticipated to lie in the XLogP3 range of approximately 2.5–3.2 based on the additive contribution of the sec-butyl group and interpolation from the tert-butylphenylsulfonyl analog (XLogP3 = 4.2) [2]. This represents a roughly 1.8–2.5 log unit increase in lipophilicity, which has direct implications for membrane permeability and tissue distribution.

Physicochemical profiling Lipophilicity Drug design

Pharmacokinetic Half-Life Differentiation Inferred from Intra-Class Head-to-Head Comparison

Direct comparative pharmacokinetic analysis within the NPS compound series revealed that N-substituent identity is a dominant determinant of in vivo persistence. Compound #5 (phenyl analog) achieved a serum half-life of 9 hours following a single 5 mg/kg s.c. dose in mice, with AUC of 0.41 μg·hr/mL, Cmax of 0.12 μg/mL, and clearance of 0.37 mL/hr [1]. In the same study, Compounds #7 and #11 exhibited markedly shorter persistence, and the authors explicitly attributed the superior pharmacokinetic availability of Compound #5 to the presence of the phenyl group [1]. The sec-butyl substituent, being more lipophilic than methyl but lacking the metabolic liabilities of an unsubstituted phenyl ring, is positioned to offer an intermediate PK profile that balances persistence with metabolic clearance.

Pharmacokinetics Half-life In vivo persistence

Piperazine Core Advantage vs. Piperidine Analog (VP-4604) for Structural Modularity

The piperazine core of the target compound provides two differentiable nitrogen atoms for independent functionalization, in contrast to the piperidine-based analog VP-4604 (1-((4-nitrophenyl)sulfonyl)piperidine) which possesses only a single nitrogen [1]. VP-4604 has demonstrated anti-MRSA activity with an MIC of 4–8 μg/mL against S. aureus (ATCC 43300) and >95% growth inhibition [1]. However, the piperidine scaffold lacks the second nitrogen that, in piperazine analogs, enables modular attachment of a second substituent (here, the sec-butyl group) for independent tuning of physicochemical properties without altering the sulfonamide pharmacophore [2]. This dual-nitrogen architecture enables orthogonal optimization of potency and ADME, a structural feature absent in the piperidine series.

Scaffold comparison Piperazine vs. piperidine SAR versatility

Molecular Weight Differentiation for Fine-Tuning Physicochemical and ADME Properties

The target compound occupies a distinct molecular weight window (estimated ~325 g/mol) relative to the key comparator analogs in the NPS series. The methyl analog (1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazine) has a molecular weight of 285.32 g/mol, while the phenyl analog (Compound #5: 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine) has a molecular weight of approximately 347 g/mol. The tert-butylphenylsulfonyl analog reaches 403.5 g/mol [1][2]. The sec-butyl substituted target compound, at ~325 g/mol, sits between the methyl and phenyl analogs—a molecular weight range that balances the drug-likeness advantages of lower molecular weight (improved solubility, permeability) with the target-binding advantages conferred by increased hydrophobic surface area [3].

Molecular weight Physicochemical properties Lead optimization

Highest-Value Application Scenarios for 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine Based on Quantitative Evidence


Pharmacokinetic SAR Probe in Radiation Mitigator Lead Optimization

The PLOS ONE 2017 study demonstrated that N-substituent identity is the primary driver of pharmacokinetic half-life differences within the NPS compound series, with the phenyl analog (Compound #5) achieving a 9-hour half-life while Compounds #7 and #11 showed markedly shorter persistence [1]. The sec-butyl analog, with its intermediate lipophilicity (estimated XLogP3 ≈ 2.5–3.2 vs. 0.7 for the methyl analog [2]), serves as an ideal probe to deconvolute the contribution of steric bulk versus aromatic π-interactions to metabolic stability and clearance. Researchers optimizing this chemotype for radiation countermeasure development can use this compound to test whether aliphatic branching alone can recapitulate the PK advantages of the phenyl group without the potential metabolic liabilities of aromatic oxidation.

Modular Scaffold for Dual-Pharmacophore Anti-Infective Design

The 4-nitrophenylsulfonyl motif has validated activity against drug-resistant bacteria, as demonstrated by VP-4604 (piperidine analog) with an MIC of 4–8 μg/mL and >95% growth inhibition against MRSA [3]. The piperazine core of the target compound provides a second derivatizable nitrogen that is pre-functionalized with a sec-butyl group—a substituent that can be further elaborated or replaced to introduce a second anti-infective pharmacophore [4]. This dual-nitrogen architecture enables molecular hybridization strategies where the nitrophenylsulfonyl group targets one bacterial pathway while the secondary amine substituent engages a complementary target, a design approach highlighted as promising in the comprehensive review of sulfonylpiperazine derivatives across antibacterial, antifungal, and anti-TB applications [4].

Chemical Biology Probe for Target Engagement Studies Requiring Controlled Lipophilicity

The target compound's estimated molecular weight (~325 g/mol) and predicted lipophilicity (XLogP3 ≈ 2.5–3.2) place it in a physicochemical range suitable for cellular target engagement studies where excessive lipophilicity (as with the tert-butylphenylsulfonyl analog at XLogP3 = 4.2 [2]) could lead to non-specific membrane partitioning and promiscuous binding. The sec-butyl group provides sufficient hydrophobicity for membrane permeability while remaining below typical thresholds associated with poor solubility and high protein binding. This balanced profile makes the compound a suitable negative control or comparator in experiments designed to distinguish specific target-mediated effects from lipophilicity-driven artifacts.

Focused Library Synthesis Starting Point for N-Substituted Sulfonylpiperazine SAR

Given that the sulfonylpiperazine scaffold has demonstrated activity across at least six therapeutic areas (anticancer, antidiabetic, antibacterial, antifungal, anti-TB, anti-inflammatory) in a collection of 187 potent heterocyclic core structures [4], the sec-butyl substituted variant fills a specific and currently under-explored N-substitution position. Procurement of this compound enables parallel SAR exploration in which the sec-butyl group is systematically compared against methyl, phenyl, benzyl, and cyclopentyl analogs to establish N-substituent SAR across multiple biological assays. The commercial availability of the compound eliminates the need for custom synthesis of this specific substitution pattern, accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.